molecular formula C18H17N3O4S B11241702 N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B11241702
M. Wt: 371.4 g/mol
InChI Key: NXXOMQYYXOOAJV-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxyquinazoline moiety, and a sulfanyl linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O4S/c1-24-11-7-8-15(25-2)14(9-11)19-16(22)10-26-18-20-13-6-4-3-5-12(13)17(23)21-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

NXXOMQYYXOOAJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyphenol, undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate.

    Quinazoline Derivative Synthesis: The quinazoline moiety is synthesized through the cyclization of appropriate precursors, often involving amines and carbonyl compounds.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the quinazoline derivative using a sulfanyl linkage, typically under mild conditions with a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group could play a role in forming covalent bonds with target proteins, while the quinazoline moiety might be involved in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethoxyphenyl)-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide: Similar structure but with a thioether linkage.

    N-(2,5-Dimethoxyphenyl)-2-[(4-hydroxyquinazolin-2-yl)amino]acetamide: Similar structure but with an amino linkage.

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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